6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol
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Description
6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol is a useful research compound. Its molecular formula is C19H15FN2O2 and its molecular weight is 322.339. The purity is usually 95%.
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Scientific Research Applications
Chemical Analysis and Derivatization Techniques
- HPLC-Fluorescence Determination: Research has explored the use of quinoline derivatives as fluorogenic labeling reagents in pre-column derivatization for the quality control of amino acids in pharmaceuticals. The study highlighted the efficient separation of amino acid adducts through high-performance liquid chromatography (HPLC), emphasizing the stability and absence of fluorescent degradation products, which is crucial for accurate analytical outcomes (Gatti et al., 2004).
Synthesis and Structural Analysis
- Novel Derivatives Synthesis: Research into the synthesis of heteroannulated chromone derivatives, including efforts to synthesize novel compounds through condensation reactions involving quinoline structures, has been documented. These studies not only reveal the chemical versatility of quinoline compounds but also their potential in creating new molecules with distinct physical or chemical properties (Halim & Ibrahim, 2017).
Biomedical Applications
Fluorescent Labeling for Biomedical Analysis
Quinoline derivatives have been identified as novel fluorophores with strong fluorescence across a wide pH range, making them suitable for biomedical analysis. Their stability against light and heat enhances their applicability in fluorescent labeling, potentially aiding in the detection and quantification of biomolecules (Hirano et al., 2004).
Antitumor Activity
Compounds structurally similar to the quinoline derivative have shown distinct inhibition on the proliferation of various cancer cell lines, highlighting the potential therapeutic applications of quinoline derivatives in oncology (Tang & Fu, 2018).
Antioxidant Properties
The synthesis and evaluation of antioxidant properties of quinoline derivatives suggest their potential as effective radical scavengers and antioxidants. This opens up avenues for their use in combating oxidative stress-related diseases (Çetinkaya et al., 2012).
Properties
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-fluoro-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O2/c20-13-7-8-16-14(10-13)18(23)15(11-21-16)19(24)22-9-3-5-12-4-1-2-6-17(12)22/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQGSNRSMXTHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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